Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate
CAS No.:
Cat. No.: VC17892371
Molecular Formula: C13H15F2NO2
Molecular Weight: 255.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15F2NO2 |
|---|---|
| Molecular Weight | 255.26 g/mol |
| IUPAC Name | ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate |
| Standard InChI | InChI=1S/C13H15F2NO2/c1-2-18-13(17)10-7-16-6-9(10)8-3-4-11(14)12(15)5-8/h3-5,9-10,16H,2,6-7H2,1H3/t9-,10+/m0/s1 |
| Standard InChI Key | LDHPXUKZVWZBGX-VHSXEESVSA-N |
| Isomeric SMILES | CCOC(=O)[C@@H]1CNC[C@H]1C2=CC(=C(C=C2)F)F |
| Canonical SMILES | CCOC(=O)C1CNCC1C2=CC(=C(C=C2)F)F |
Introduction
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate is a synthetic organic compound characterized by a pyrrolidine ring substituted with a 3,4-difluorophenyl group and an ethyl ester at the carboxylic acid position. This compound is of interest in medicinal chemistry due to its potential biological activities, which are influenced by its structural features.
Synthesis and Preparation
The synthesis of Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate can be achieved through various chemical methods. These methods typically involve the formation of the pyrrolidine ring and the introduction of the difluorophenyl group, followed by esterification to form the ethyl ester.
Biological Activities and Research Findings
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate exhibits promising biological activities, particularly in modulating enzyme functions and receptor interactions. Its mechanism of action may involve binding to specific targets within biological pathways, potentially acting as an inhibitor or modulator of certain enzymes or receptors.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate | C₁₃H₁₅F₂NO₂ | 3,4-difluorophenyl substitution |
| Ethyl 4-(2,5-difluorophenyl)pyrrolidine-3-carboxylate | C₁₂H₁₃F₂NO₂ | 2,5-difluorophenyl substitution |
| Ethyl pyrrolidine-3-carboxylate | C₇H₁₃NO₂ | No fluorine substitutions |
Applications and Future Research Directions
Ethyl (3S,4R)-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate has potential applications in medicinal chemistry, particularly in the development of drugs targeting specific biological pathways. Further research is needed to fully understand its pharmacological profile and to explore its therapeutic potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume